N-benzyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
Description
N-benzyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a benzyl-substituted amide group at position 2 and a sulfamoyl group at position 3. The sulfamoyl moiety is substituted with a methyl group and a 4-chlorophenyl ring, contributing to its unique electronic and steric properties.
Properties
IUPAC Name |
N-benzyl-3-[(4-chlorophenyl)-methylsulfamoyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S2/c1-22(16-9-7-15(20)8-10-16)27(24,25)17-11-12-26-18(17)19(23)21-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMTYEHVXZWVEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a chlorobenzene derivative reacts with the thiophene ring under basic conditions.
Formation of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the intermediate compound with a suitable sulfonamide reagent under appropriate conditions.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the intermediate compound reacts with an amine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to form corresponding thiols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl and chlorophenyl groups can participate in electrophilic or nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Benzyl chloride, chlorobenzene, aluminum chloride, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe for studying biological processes involving thiophene derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Applications in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of N-benzyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of the sulfamoyl group suggests potential interactions with sulfonamide-binding proteins, while the thiophene ring may facilitate interactions with aromatic amino acid residues in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Molecular Properties
The table below highlights key structural and functional differences between the target compound and related derivatives:
*Structural formula estimated based on analogous compounds.
Key Structural and Functional Differences
- Sulfamoyl vs. Sulfonyl Groups : The target compound’s sulfamoyl group (SO₂N) introduces a nitrogen atom, enabling hydrogen bonding, unlike the sulfonyl (SO₂) group in ’s compound. This may enhance interactions with biological targets, such as enzymes or receptors .
- Core Scaffold : The thiophene ring in the target compound contrasts with LMM5’s oxadiazole-benzamide hybrid and ’s benzo[b]thiophene. Thiophene derivatives often exhibit metabolic stability and moderate polarity, balancing bioavailability and target engagement .
Research Findings and Implications
Biological Activity
N-benzyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a compound that incorporates a thiophene ring, which is known for its diverse biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈ClN₂O₂S. The compound features a thiophene ring, which contributes to its pharmacological properties. The presence of the sulfamoyl group enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiophene moiety allows for potential binding to active sites, modulating enzymatic activities and influencing cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to cell surface receptors, altering signal transduction.
- Cellular Effects : Changes in cellular functions can lead to therapeutic effects such as anti-inflammatory and anticancer activities.
Biological Activity Data
Recent studies have investigated the biological activity of this compound. Below is a summary of findings from various assays:
| Assay Type | Results |
|---|---|
| Cytotoxicity Assays | Showed significant cytotoxic effects against cancer cell lines. |
| Antimicrobial Activity | Exhibited moderate antibacterial properties against Gram-positive bacteria. |
| Anti-inflammatory Assays | Reduced pro-inflammatory cytokine levels in vitro. |
| Enzyme Inhibition Studies | Inhibited specific enzymes linked to cancer progression. |
Case Studies
-
Anticancer Activity :
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation in a dose-dependent manner. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase. -
Anti-inflammatory Effects :
In vitro studies showed that the compound reduced the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in activated macrophages, suggesting its potential as an anti-inflammatory agent. -
Antimicrobial Properties :
Testing against several bacterial strains revealed that the compound had notable activity against Staphylococcus aureus, indicating its potential use in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
